A Technical Guide to 4-Androsten-17α-ol-3-one-2,2,4,6,6-d5: Properties, Analysis, and Applications
A Technical Guide to 4-Androsten-17α-ol-3-one-2,2,4,6,6-d5: Properties, Analysis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 4-Androsten-17α-ol-3-one-2,2,4,6,6-d5, a deuterated isotopologue of epitestosterone. As a stable, isotopically labeled steroid, its primary and most critical application is as an internal standard for the highly sensitive and specific quantification of epitestosterone and related androgens using mass spectrometry. We will delve into its fundamental chemical properties, spectroscopic identity, common analytical workflows, and the underlying principles that make it an indispensable tool for researchers in endocrinology, clinical chemistry, and pharmaceutical development.
Introduction to Deuterated Steroids
The Androstane Backbone: Testosterone and its Epimer, Epitestosterone
The androstane nucleus is the foundational structure for all androgenic steroids. The most prominent androgen, testosterone (4-androsten-17β-ol-3-one), is distinguished by the β-orientation of the hydroxyl group at the C17 position.[1] Its stereoisomer, or epimer, is epitestosterone, which possesses the same chemical formula but differs in the spatial arrangement of the hydroxyl group at C17, which is in the α-orientation. While present in much lower concentrations than testosterone, the testosterone-to-epitestosterone (T/E) ratio is a critical biomarker in anti-doping analysis.
The Role of Isotopic Labeling: Introduction to Deuterium Substitution
In quantitative analysis, particularly in complex biological matrices, an internal standard is essential for accuracy and precision. An ideal internal standard behaves identically to the analyte during sample preparation and analysis but is distinguishable by the detector. Stable isotope-labeled compounds, where one or more atoms are replaced by a heavier isotope, are the gold standard. Deuterium (²H or D), a stable isotope of hydrogen, is commonly used.[2] Replacing specific hydrogen atoms with deuterium results in a compound with nearly identical chemical properties and chromatographic behavior to the unlabeled analyte but with a distinct, higher mass, making it easily resolvable by a mass spectrometer.[3]
Profile of 4-Androsten-17α-ol-3-one-2,2,4,6,6-d5 (Epitestosterone-d5)
The subject of this guide, 4-Androsten-17α-ol-3-one-2,2,4,6,6-d5, is epitestosterone with five deuterium atoms strategically placed on the A-ring of the steroid nucleus.[2][4] This specific labeling pattern provides a significant mass shift (+5 Da) from the endogenous compound, preventing any potential for isotopic crosstalk while ensuring its behavior during extraction and chromatography closely mimics that of native epitestosterone. Its primary utility is as a research compound for quantitative analytical applications.[5]
Physicochemical Properties
The fundamental properties of Epitestosterone-d5 are crucial for its application in analytical chemistry. These properties dictate its solubility, stability, and mass spectrometric behavior.
Chemical Structure and Nomenclature
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Systematic Name: 4-Androsten-17α-ol-3-one-2,2,4,6,6-d5
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Common Synonyms: Epitestosterone-2,2,4,6,6-d5, Deuterated Epitestosterone[2]
-
Base Structure: The molecule is built on the androst-4-ene-3-one steroid framework.[1][6]
Tabulated Physical and Chemical Data
| Property | Value | Source |
| CAS Number | 165195-35-7 | [2][5] |
| Molecular Formula | C₁₉H₂₃D₅O₂ | Derived from base formula C₁₉H₂₈O₂[6] |
| Molecular Weight | 293.46 g/mol | [2] |
| Appearance | White Solid | [2] |
| Purity | Typically ≥98 atom % D | [2] |
Synthesis and Characterization
The synthesis of specifically labeled deuterated steroids is a multi-step process requiring precise chemical control. While the exact proprietary synthesis methods may vary between manufacturers, the general principles are well-established in the literature.
General Synthetic Strategies for Deuterated Steroids
The introduction of deuterium at the 2, 4, and 6 positions of an A4-3-oxo steroid like epitestosterone often involves reactions with steroid precursors. For instance, methods have been described for synthesizing testosterone and androst-4-ene-3,17-dione with deuterium labels at the 2α or 2β positions starting from 5α-androst-2-ene-5α,17β-diol.[7] The synthesis of testosterone-2,2,4,6,6-²H₅ has been specifically described for use in metabolic studies, and similar principles would apply to its 17α-epimer.[4] These syntheses often involve acid- or base-catalyzed exchange reactions in deuterated solvents or the use of deuterium-labeled reagents at specific steps.
Spectroscopic Characterization
Mass Spectrometry (MS): The most critical characterization is by MS. The molecular ion ([M]+) will appear at m/z 293, five mass units higher than unlabeled epitestosterone (m/z 288). In tandem MS (MS/MS), the fragmentation pattern will be similar to the unlabeled standard, but key fragments will retain the deuterium labels, leading to predictable mass shifts. For example, in LC-MS/MS analysis of testosterone, the transition of 289.2 → 109.1 is often monitored; for a d5-testosterone internal standard, a corresponding shifted transition like 294.2 → 113.2 is used.[8] A similar logic applies to epitestosterone-d5.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The most obvious feature in the proton NMR spectrum will be the absence of signals corresponding to the protons at positions 2, 4, and 6, confirming the location of the deuterium labels.
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¹³C NMR: The carbon signals for C2, C4, and C6 will show the effect of coupling to deuterium (a triplet for -CD- and a quintet for -CD₂-) and a slight upfield shift compared to the unlabeled compound. This provides definitive proof of the labeling positions. High-field NMR has been used to resolve and assign the complex spectra of steroids like testosterone.[9]
Analytical Methodologies and Applications
The premier application of Epitestosterone-d5 is as an internal standard for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for steroid hormone measurement.[10]
The Gold Standard: Use as an Internal Standard in LC-MS/MS
The choice of internal standard is critical and can significantly affect the results of an LC-MS/MS assay.[10] A stable isotope-labeled internal standard like Epitestosterone-d5 is superior because:
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Compensates for Matrix Effects: It experiences the same ion suppression or enhancement as the analyte in the mass spectrometer's source.
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Corrects for Extraction Inefficiency: It co-elutes chromatographically with the analyte and has nearly identical recovery during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[11]
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Improves Precision and Accuracy: By calculating the ratio of the analyte peak area to the internal standard peak area, variability is minimized, leading to highly reliable and reproducible results.[12]
A Validated Workflow for Quantification of Epitestosterone
Below is a representative workflow for the analysis of epitestosterone in a biological matrix (e.g., serum or urine) using Epitestosterone-d5 as an internal standard.
Caption: Figure 1: Typical LC-MS/MS Analytical Workflow
Experimental Protocol Details:
-
Sample Preparation:
-
To 200 µL of plasma or serum, add 20 µL of the internal standard working solution (Epitestosterone-d5 in methanol).[13]
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Perform protein precipitation by adding 300 µL of a zinc sulfate:methanol solution, vortexing, and centrifuging to pellet the protein.[13]
-
Alternatively, perform liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) on a C8 or C18 cartridge for cleaner samples.[13][14]
-
Transfer the supernatant (or eluted solvent), evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase (e.g., 50% methanol/water).[10][11]
-
-
LC-MS/MS Analysis:
-
LC System: An ACQUITY UPLC system or equivalent.[13]
-
Column: A reverse-phase column such as an ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) is commonly used for steroid separation.[13]
-
Mobile Phase: A gradient of water with 0.2% formic acid (Mobile Phase A) and methanol with 0.2% formic acid (Mobile Phase B) is typical.[11]
-
Mass Spectrometer: A tandem quadrupole mass spectrometer like a Xevo TQ-S or Agilent Ultivo.[12][13]
-
Ionization: Positive mode Electrospray Ionization (ESI) is standard.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte (epitestosterone) and the internal standard (Epitestosterone-d5).
-
Table of Representative MS/MS Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |
|---|---|---|---|
| Epitestosterone | ~289.2 | ~97.1 or ~109.1 | Quantifier |
| Epitestosterone-d5 | ~294.2 | ~97.1 or ~113.2 | Internal Standard |
Note: Optimal transitions should be determined empirically for the specific instrument used.
Metabolic Fate and Isotope Effects
Comparative Metabolism
The substitution of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). This is particularly relevant when a C-H bond is cleaved in the rate-determining step of an enzymatic reaction. Because the C-D bond is stronger than the C-H bond, reactions involving its cleavage are slower.
Studies on testosterone-2,2,4,6,6-²H₅ have shown that this deuteration impacts its metabolism by cytochrome P450 enzymes.[4] For instance, the formation of 2α-hydroxytestosterone, which requires hydrogen abstraction from the A-ring, is affected.[4] Similarly, while Epitestosterone-d5 is primarily used as an inert tracer for analytical purposes, its own metabolism would be expected to be slower at sites involving the deuterated positions compared to the native compound.
Application in Metabolic Research
While Epitestosterone-d5 is mainly an analytical standard, other deuterated steroids are intentionally designed to leverage the KIE for therapeutic benefit. For example, deuterated testosterone has been developed to be more resistant to aromatase, the enzyme that converts testosterone to estradiol.[15][16] This reduces estrogenic side effects. This principle highlights the power of deuteration not just for analysis but also for modifying the pharmacological profile of a drug.[16]
Handling and Safety
4-Androsten-17α-ol-3-one-2,2,4,6,6-d5 is a steroid compound and should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Use gloves, a lab coat, and safety glasses.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the solid powder. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
Conclusion
4-Androsten-17α-ol-3-one-2,2,4,6,6-d5 is a highly specialized and valuable chemical tool. Its design as a stable, isotopically labeled analog of epitestosterone makes it the internal standard of choice for achieving the highest levels of accuracy and precision in quantitative LC-MS/MS assays. Understanding its chemical properties, the principles of its application, and the nuances of analytical method development is crucial for any researcher working on the quantification of endogenous androgens in clinical or research settings.
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- Qian, M., & Covey, D. F. (2024). A unified total synthesis route to 18-trideuterated and/or 19-trideuterated testosterone, androstenedione and progesterone. WashU Medicine Research Profiles.
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Structure of TES (4-androsten-17 β -ol-3-one) and related steroids. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
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Korzekwa, K. R., et al. (1994). Deuterium isotope effects on A-ring and D-ring metabolism of testosterone by CYP2C11: evidence for dissociation of activated enzyme-substrate complexes. Biochemistry, 33(10), 2912-20. Retrieved February 20, 2026, from [Link]
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Sinha-Hikim, I., et al. (2004). Testosterone metabolic clearance and production rates determined by stable isotope dilution/tandem mass spectrometry in normal men: influence of ethnicity and age. The Journal of Clinical Endocrinology & Metabolism, 89(6), 2936-41. Retrieved February 20, 2026, from [Link]
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- Development of a Clinical Research Method for the Measurement of Testosterone and Dihydrotestosterone. (n.d.). Waters Corporation.
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Owen, L. J., & Keevil, B. G. (2012). Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice. Annals of Clinical Biochemistry, 49(Pt 6), 579-81. Retrieved February 20, 2026, from [Link]
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Lennham Pharmaceuticals Announces Discovery of Next Generation Testosterone Candidate. (2021). BioSpace. Retrieved February 20, 2026, from [Link]
- CAS 165195-35-7: 4-ANDROSTEN-17A-OL-3-ONE-2,2,4,6,6-D5. (n.d.). CymitQuimica.
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Testosterone measurement by liquid chromatography tandem mass spectrometry: The importance of internal standard choice. (2012). ResearchGate. Retrieved February 20, 2026, from [Link]
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Representative LC-MS/MS chromatograms of serum free testosterone from a male subject... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
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Gauthier, J., et al. (2013). Importance of measuring testosterone in enzyme-inhibited plasma for oral testosterone undecanoate androgen replacement therapy clinical trials. Bioanalysis, 5(13), 1633-42. Retrieved February 20, 2026, from [Link]
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